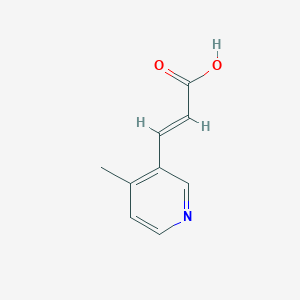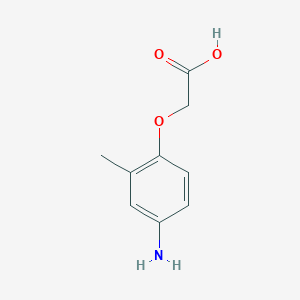![molecular formula C13H12FN B7940472 2-Fluoro-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940472.png)
2-Fluoro-3'-methyl-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 3’-position on the biphenyl structure, with an amine group at the 4-position. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-fluorobromobenzene with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-amine, often employs scalable synthetic methodologies. These methods include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, sulfonated biphenyls, and various substituted amines and quinones.
Aplicaciones Científicas De Investigación
2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to a decrease in pyrimidine nucleotide levels, affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-[1,1’-biphenyl]-4-amine
- 3’-Methyl-[1,1’-biphenyl]-4-amine
- 2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2-Fluoro-3’-methyl-[1,1’-biphenyl]-4-amine is unique due to the specific combination of the fluorine atom and the methyl group on the biphenyl structure. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3-fluoro-4-(3-methylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOLQRRZBJOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B7940413.png)




![2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940449.png)

![2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940460.png)



